An In-depth Technical Guide to 2-Amino-4-nitrophenol (CAS 99-57-0)
An In-depth Technical Guide to 2-Amino-4-nitrophenol (CAS 99-57-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-Amino-4-nitrophenol (CAS 99-57-0), a key chemical intermediate with significant applications in the dye industry and as a versatile building block in pharmaceutical synthesis. This document collates critical data on its physicochemical properties, detailed spectroscopic signatures for identification and characterization, and established experimental protocols for its synthesis and analysis. Furthermore, it delves into its toxicological profile and known mechanisms of action, providing essential safety and mechanistic insights for researchers and drug development professionals. The information is presented through structured data tables and process diagrams to facilitate easy access and understanding.
Physicochemical Properties
2-Amino-4-nitrophenol is an organic compound that appears as orange prisms or a yellow to brown crystalline powder.[1] Its chemical structure, featuring an aromatic ring substituted with hydroxyl, amino, and nitro groups, imparts a unique reactivity profile, making it a valuable precursor in organic synthesis.
Table 1: General and Physicochemical Properties of 2-Amino-4-nitrophenol
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-4-nitrophenol | [1] |
| Synonyms | 4-Nitro-2-aminophenol, 2-Hydroxy-5-nitroaniline | [1] |
| CAS Number | 99-57-0 | [1] |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | Orange prisms or yellow to brown powder | [1] |
| Melting Point | 143-145 °C (Anhydrous) | |
| Boiling Point | Decomposes | |
| Solubility | Slightly soluble in water (< 1 mg/mL at 20°C). Soluble in ethanol, diethyl ether, methanol, and acetic acid. | [1] |
| pKa₁ (Amine) | ~3.1 (at 25 °C) | [1] |
| pKa₂ (Phenol) | ~7.6 (at 25 °C) | [1] |
| LogP (Octanol/Water) | 1.26 | [1] |
| Vapor Pressure | 3.5 x 10⁻⁵ mm Hg (Estimated) | [1] |
| Flash Point | 100 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the verification of the identity and purity of 2-Amino-4-nitrophenol. The following tables summarize key spectral data.
Table 2: Spectroscopic Data for 2-Amino-4-nitrophenol
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available, specific shifts depend on solvent. | [1] |
| ¹³C NMR | Spectra available, specific shifts depend on solvent. | [1] |
| Infrared (IR) | Spectra available via KBr pellet or ATR. | [1] |
| UV-Vis | λmax: 224 nm, 262 nm, 308 nm (in acidic mobile phase) | |
| Mass Spectrometry | Molecular Ion [M]+: 154 m/z | [1] |
Applications in Research and Drug Development
While historically significant as an intermediate in the manufacture of mordant dyes for textiles and leather, 2-Amino-4-nitrophenol is a valuable scaffold in medicinal chemistry.[2] Its trifunctional nature allows it to serve as a starting material for the synthesis of more complex heterocyclic systems.
Notably, it is a precursor for benzoxazepine derivatives . These seven-membered heterocyclic compounds are of significant interest in drug discovery due to their wide range of pharmacological activities, including potential anticancer and central nervous system effects. The synthesis often involves the reaction of 2-aminophenols with various reagents to construct the oxazepine ring.
Caption: Synthetic utility of 2-Amino-4-nitrophenol for pharmacologically active compounds.
Toxicological Profile
Understanding the toxicology of 2-Amino-4-nitrophenol is critical for safe handling and for assessing its potential as a drug intermediate. It is classified as a hazardous substance, and appropriate safety precautions must be observed.
Table 3: Toxicological Data for 2-Amino-4-nitrophenol
| Endpoint | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 2400 mg/kg | [2] |
| LD₅₀ | Rat | Intraperitoneal | 246 mg/kg | [2] |
| LD₅₀ | Mouse | Intraperitoneal | 143 mg/kg | [2] |
| Carcinogenicity | Male Rat | Gavage | Some evidence (renal cortical adenomas) | [3] |
| Carcinogenicity | Female Rat | Gavage | No evidence | [3] |
| Carcinogenicity | Mouse (M/F) | Gavage | No evidence | [3] |
| Mutagenicity | S. typhimurium TA98, TA100 | Ames Test | Mutagenic with metabolic activation | [3] |
| Genotoxicity | Mouse Lymphoma L5178Y/TK+/- | In vitro | Mutagenic without metabolic activation | [3] |
| Genotoxicity | Chinese Hamster Ovary Cells | In vitro | Induced sister chromatid exchanges & chromosomal aberrations | [3] |
| Genotoxicity | Rodent | In vivo | Did not induce micronuclei or chromosomal aberrations | [2] |
Mechanism of Action: DNA Damage
Research has indicated that 2-Amino-4-nitrophenol can induce DNA damage through a mechanism involving copper ions. In the presence of Cu(II), it is believed to undergo autoxidation, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). These ROS, in a Fenton-like reaction catalyzed by copper, can lead to oxidative damage to DNA bases, particularly guanine, and cause strand cleavage. This genotoxic mechanism may contribute to its observed mutagenicity in in vitro assays.
Caption: Pathway of 2-Amino-4-nitrophenol induced DNA damage.
Experimental Protocols
Synthesis and Purification
A reliable method for the synthesis of 2-Amino-4-nitrophenol is the partial reduction of 2,4-dinitrophenol (B41442) using sodium sulfide (B99878). The following protocol is adapted from a procedure published in Organic Syntheses.
Materials:
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2,4-Dinitrophenol (technical grade)
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Ammonium (B1175870) chloride (NH₄Cl)
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Concentrated aqueous ammonia (B1221849) (~28%)
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60% Fused sodium sulfide (Na₂S)
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Glacial acetic acid
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Activated carbon (e.g., Norit)
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Water
Procedure:
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Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.
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Initial Reaction: Add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia. Heat the mixture to 85°C with stirring.
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Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, begin adding 700 g (5.4 moles) of 60% fused sodium sulfide in ~100 g portions at 5-minute intervals. The temperature will rise to 80-85°C; maintain this range by adjusting the addition rate or by cooling the flask.
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Completion and Filtration: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes. Filter the hot reaction mixture through a preheated Büchner funnel to remove insoluble materials.
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Crystallization: Transfer the hot filtrate to a large flask and cool overnight. Collect the crude crystals by filtration.
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Purification: Dissolve the crude solid in 1.5 L of boiling water. Acidify the solution with glacial acetic acid until the color changes from dark red to olive brown. Add 10 g of activated carbon, heat the solution, and filter while hot.
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Final Product: Allow the filtrate to cool to 20°C. Collect the resulting brown crystals by filtration and dry in an oven at 65°C or in a vacuum desiccator. The expected yield is 160-167 g of 2-amino-4-nitrophenol.
Caption: Step-by-step workflow for the synthesis and purification of 2-Amino-4-nitrophenol.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A simple and rapid reverse-phase HPLC method can be used for the separation and quantitative determination of 2-Amino-4-nitrophenol in reaction mixtures and effluents.
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 125 mm x 4.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV-Vis at an absorption maximum (e.g., 308 nm) |
| Flow Rate | Isocratic or gradient elution depending on sample complexity |
| Temperature | Ambient |
Procedure:
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Standard Preparation: Prepare a stock solution of 2-Amino-4-nitrophenol of known concentration in a suitable solvent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.
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Sample Preparation: Dilute the sample containing 2-Amino-4-nitrophenol with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
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Analysis: Inject the prepared standards and samples onto the HPLC system.
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Quantification: Identify the peak corresponding to 2-Amino-4-nitrophenol by its retention time. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.
Conclusion
2-Amino-4-nitrophenol (CAS 99-57-0) is a chemical of significant industrial and academic interest. Its well-defined physicochemical properties and reactivity make it a staple intermediate. For researchers in drug development, it offers a versatile platform for the synthesis of novel heterocyclic compounds, particularly benzoxazepines. However, its toxicological profile, including evidence of carcinogenicity in male rats and in vitro genotoxicity, necessitates careful handling and consideration in any synthetic route design. The protocols and data provided in this guide serve as a foundational resource for the safe and effective use of this compound in a research and development setting.
